molecular formula C26H24N4O3 B2530583 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358921-87-5

5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2530583
CAS No.: 1358921-87-5
M. Wt: 440.503
InChI Key: MXZYEWWFSKECDR-UHFFFAOYSA-N
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Description

5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Synthesis Approaches

    Research efforts have led to the development of novel synthetic pathways for derivatives of pyrazolo and oxazole compounds. For instance, Xiao et al. (2008) explored the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming at potential applications such as A2A adenosine receptor antagonists or lead compounds for pesticides. These synthesis strategies offer a basis for creating complex molecules with specific biological or chemical properties (Xiao et al., 2008).

  • Structural Characterization and Properties

    The structural and electronic properties of related compounds have been characterized using various analytical methods. Şahin et al. (2011) conducted a study on the crystal structures and DFT studies of benzoxazoline and pyrazole derivatives, providing valuable insights into their molecular geometries and electrostatic potential maps. Such detailed analyses are crucial for understanding the reactivity and potential applications of these compounds (Şahin et al., 2011).

Potential Applications

  • Antimicrobial and Antifungal Activities

    Various studies have synthesized and evaluated the antimicrobial and antifungal activities of pyrazole derivatives. For example, Bektaş et al. (2007) and Hassan et al. (2013) reported the synthesis of triazole and oxadiazole derivatives, respectively, which showed significant antimicrobial properties. These findings suggest potential applications of similar compounds in developing new antimicrobial agents (Bektaş et al., 2007); (Hassan et al., 2013).

  • Biological Evaluation for Therapeutic Applications

    The biological evaluation of pyrazole-based compounds has also been a focus of research, with studies investigating their potential as therapeutic agents. Vaddiraju et al. (2022) synthesized novel pyrazole derivatives with anti-diabetic activity, demonstrating the therapeutic potential of these compounds in managing diabetes (Vaddiraju et al., 2022).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from p-toluidine and ethyl acetoacetate. The second intermediate is 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazole, which is synthesized from 4-ethoxybenzaldehyde, 2-amino-5-methyl oxazole, and formaldehyde. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "p-toluidine", "ethyl acetoacetate", "4-ethoxybenzaldehyde", "2-amino-5-methyl oxazole", "formaldehyde" ], "Reaction": [ "Step 1: Synthesis of 2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "a. Mix p-toluidine and ethyl acetoacetate in ethanol and heat under reflux for 4 hours.", "b. Cool the reaction mixture and collect the precipitate by filtration.", "c. Wash the precipitate with cold ethanol and dry under vacuum to obtain the product.", "Step 2: Synthesis of 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazole", "a. Mix 4-ethoxybenzaldehyde, 2-amino-5-methyl oxazole, and formaldehyde in ethanol and heat under reflux for 6 hours.", "b. Cool the reaction mixture and collect the precipitate by filtration.", "c. Wash the precipitate with cold ethanol and dry under vacuum to obtain the product.", "Step 3: Coupling of the two intermediates", "a. Mix the two intermediates in ethanol and add a catalytic amount of piperidine.", "b. Heat the reaction mixture under reflux for 8 hours.", "c. Cool the reaction mixture and collect the precipitate by filtration.", "d. Wash the precipitate with cold ethanol and dry under vacuum to obtain the final product." ] }

CAS No.

1358921-87-5

Molecular Formula

C26H24N4O3

Molecular Weight

440.503

IUPAC Name

5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C26H24N4O3/c1-4-32-21-11-9-20(10-12-21)25-27-23(18(3)33-25)16-29-13-14-30-24(26(29)31)15-22(28-30)19-7-5-17(2)6-8-19/h5-15H,4,16H2,1-3H3

InChI Key

MXZYEWWFSKECDR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)C)C3=O

solubility

not available

Origin of Product

United States

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